molecular formula C23H29BrN2O2 B11559808 N-(3-bromophenyl)-4-(decanoylamino)benzamide

N-(3-bromophenyl)-4-(decanoylamino)benzamide

Cat. No.: B11559808
M. Wt: 445.4 g/mol
InChI Key: OSFPJVKJLVNUCE-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-(decanoylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group and a decanoylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-(decanoylamino)benzamide typically involves the following steps:

    Amidation: The brominated phenyl compound is then reacted with decanoyl chloride in the presence of a base such as triethylamine to form the decanoylamino group.

    Coupling: The final step involves coupling the brominated decanoylamino compound with benzamide under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-(decanoylamino)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of brominated carboxylic acids.

    Reduction: Formation of brominated amines.

    Hydrolysis: Formation of decanoic acid and 3-bromophenylamine.

Scientific Research Applications

N-(3-bromophenyl)-4-(decanoylamino)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-(decanoylamino)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

    Cellular Uptake: The compound can be taken up by cells and exert its effects intracellularly, influencing various cellular processes.

Comparison with Similar Compounds

N-(3-bromophenyl)-4-(decanoylamino)benzamide can be compared with other similar compounds:

    N-(3-bromophenyl)-3-(trifluoromethyl)benzamide: This compound has a trifluoromethyl group instead of a decanoylamino group, which affects its reactivity and applications.

    N-(4-bromophenyl)-3-(trifluoromethyl)benzamide: The position of the bromine atom is different, leading to variations in chemical behavior and biological activity.

    2-bromo-N-(4-bromophenyl)benzamide:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, materials science, and beyond.

Properties

Molecular Formula

C23H29BrN2O2

Molecular Weight

445.4 g/mol

IUPAC Name

N-(3-bromophenyl)-4-(decanoylamino)benzamide

InChI

InChI=1S/C23H29BrN2O2/c1-2-3-4-5-6-7-8-12-22(27)25-20-15-13-18(14-16-20)23(28)26-21-11-9-10-19(24)17-21/h9-11,13-17H,2-8,12H2,1H3,(H,25,27)(H,26,28)

InChI Key

OSFPJVKJLVNUCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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